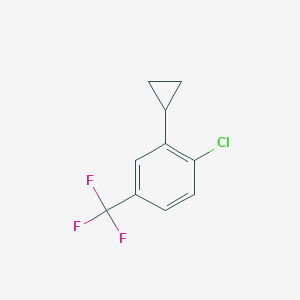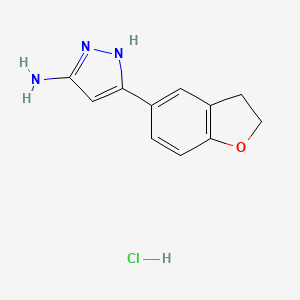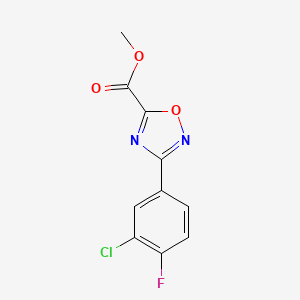![molecular formula C7H4Cl2IN3 B13699520 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound It is a derivative of pyrrolo[2,3-d]pyrimidine, characterized by the presence of chlorine atoms at positions 2 and 4, an iodine atom at position 6, and a methyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple stepsThe process often involves the use of reagents such as phosphorus oxychloride for chlorination and iodine monochloride for iodination .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the chemical reactions, reducing the reaction time and improving the overall yield of the desired product .
化学反応の分析
Types of Reactions
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms .
科学的研究の応用
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine atom at position 6, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C7H4Cl2IN3 |
|---|---|
分子量 |
327.93 g/mol |
IUPAC名 |
2,4-dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2IN3/c1-2-3-4(8)11-7(9)13-6(3)12-5(2)10/h1H3,(H,11,12,13) |
InChIキー |
MOKNPYRGPXSKFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


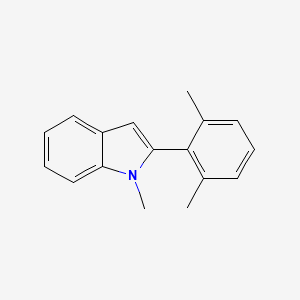
![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)
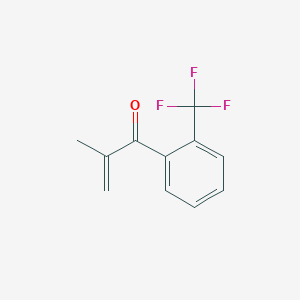




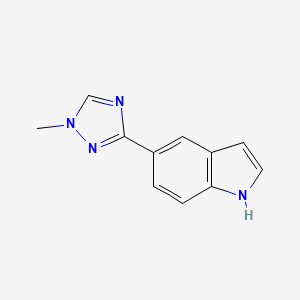
![2-[Methoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13699497.png)
![1-[4-(Trifluoromethoxy)benzyl]guanidine](/img/structure/B13699503.png)

